molecular formula C9H8ClNO2 B2468166 N-(4-chloro-2-hydroxyphenyl)prop-2-enamide CAS No. 105298-45-1

N-(4-chloro-2-hydroxyphenyl)prop-2-enamide

Cat. No.: B2468166
CAS No.: 105298-45-1
M. Wt: 197.62
InChI Key: RUWRUTPEXFENOK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and an amide group attached to a phenyl ring

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without more information, it’s difficult to speculate on the mechanism of action of "N-(4-chloro-2-hydroxyphenyl)prop-2-enamide" .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many acrylamide derivatives are skin and eye irritants, and some are potentially toxic if ingested or inhaled .

Future Directions

The future directions for research on “N-(4-chloro-2-hydroxyphenyl)prop-2-enamide” would likely depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chloro-2-hydroxyaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: The compound is explored for its pharmacological properties. It is investigated for its potential use in treating various diseases due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.

Comparison with Similar Compounds

    N-(4-chlorophenyl)prop-2-enamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.

    N-(4-hydroxyphenyl)prop-2-enamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(4-chloro-2-hydroxyphenyl)acetamide: Has a shorter carbon chain, which may influence its physical and chemical properties.

Uniqueness: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-2-9(13)11-7-4-3-6(10)5-8(7)12/h2-5,12H,1H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRUTPEXFENOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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